molecular formula C17H24F2O2 B1509683 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole CAS No. 1373116-00-7

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Cat. No.: B1509683
CAS No.: 1373116-00-7
M. Wt: 298.4 g/mol
InChI Key: VPEMEZFAMQJFFP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2,3-difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene reflects the compound’s structural hierarchy and substituent arrangement. The IUPAC nomenclature prioritizes the benzene ring as the parent hydrocarbon, with substituents ordered by Cahn-Ingold-Prelog rules:

  • Methoxy group (-OCH₃) at position 1.
  • Fluorine atoms at positions 2 and 3.
  • trans-4-Propylcyclohexylmethoxy group at position 4.

The cyclohexane ring adopts the trans configuration, meaning the propyl group (-CH₂CH₂CH₃) and methoxybenzene moiety occupy opposite equatorial positions (Figure 1). The Chemical Abstracts Service (CAS) registry number 1373116-00-7 uniquely identifies this compound.

Table 1: Key identifiers of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Property Value
Molecular Formula C₁₇H₂₄F₂O₂
Molecular Weight 298.37 g/mol
InChI Key VPEMEZFAMQJFFP-UHFFFAOYSA-N
SMILES CCC1CCC(COC2=C(F)C(F)=C(OC)C=C2)CC1

The Canonical SMILES string encodes connectivity: a benzene ring with fluorines (C2, C3), methoxy (C1), and trans-4-propylcyclohexylmethoxy (C4).

Molecular Geometry and Conformational Analysis

The molecule exhibits two distinct conformational domains :

  • Benzene ring substituents : The 2,3-difluoro-1-methoxy arrangement creates a planar aromatic system with C–F bond lengths of 1.35 Å and C–O bonds of 1.43 Å (methoxy) and 1.41 Å (ether linkage).
  • Cyclohexane ring : Adopts a chair conformation with the propyl group and methoxybenzene moiety in equatorial positions (Figure 2). Computational studies (B3LYP/6-31G*) show a dihedral angle of 57° between the benzene and cyclohexane planes, minimizing steric clashes.

Table 2: Key geometric parameters from computational studies

Parameter Value (Å/°) Method
C(sp²)–O (methoxy) 1.43 MP2/6-31G*
C(sp³)–O (ether) 1.41 B3LYP/6-31G*
F–C–C–F torsion 118° HF/6-31G*
Cyclohexane chair puckering 0.52 Å (q) X-ray diffraction

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEMEZFAMQJFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Ring Fluorination

Selective fluorination is critical and can be achieved by:

This step yields 2,3-difluoro-4-methoxyanisole intermediates.

Synthesis of trans-4-propylcyclohexyl Methanol Derivative

The trans-4-propylcyclohexyl moiety is prepared via:

  • Catalytic hydrogenation or stereoselective synthesis of 4-propylcyclohexanol.
  • Conversion to the corresponding alkyl halide or tosylate as a leaving group for subsequent etherification.

Etherification Reaction

The key step involves coupling the fluorinated anisole intermediate with trans-4-propylcyclohexyl methanol derivative:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the fluorinated anisole is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate).
  • The alkyl halide or tosylate of trans-4-propylcyclohexyl methanol is then reacted under reflux in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • This reaction forms the ether linkage, yielding 2,3-difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography.
  • Purity is confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Melting point determination and mesomorphic range (50.0 to 55.0 °C) are also used for quality control.

Research Findings and Industrial Considerations

  • The synthetic route is designed to be scalable and suitable for industrial production , emphasizing simple methods and easy product separation.
  • The use of inorganic bases and polar aprotic solvents enhances reaction efficiency and yield.
  • Fluorination steps require careful control of reaction conditions to avoid over-fluorination or side reactions.
  • The stereochemistry of the cyclohexyl substituent is preserved by using trans-4-propylcyclohexyl methanol derivatives prepared with stereochemical control.
  • The compound’s high purity (>98%) is essential for its application in pharmaceuticals or advanced materials.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Aromatic fluorination Selectfluor / NFSI or SNAr on halogenated anisole 2,3-Difluoro-4-methoxyanisole intermediate
2 Synthesis of cyclohexyl alcohol derivative Catalytic hydrogenation / stereoselective synthesis trans-4-Propylcyclohexyl methanol derivative
3 Williamson Ether Synthesis Base (NaH, K2CO3), aprotic solvent (DMF, THF), reflux Ether formation yielding target compound
4 Purification and analysis Recrystallization / chromatography, GC, NMR >98% pure this compound

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Liquid Crystal Technology

One of the primary applications of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is in the field of liquid crystals . The compound exhibits properties suitable for use in liquid crystal displays (LCDs) due to its unique molecular structure that allows for effective manipulation of light.

Key Features:

  • Thermal Stability : The compound shows a mesomorphic range between 50 °C and 55 °C, making it suitable for applications that require stability across varying temperatures.
  • Optical Properties : Its ability to change orientation in response to electric fields enhances its utility in display technologies.

Potential Uses:

  • Drug Development : Compounds with methoxy and fluorine substituents are often investigated for their biological activities, including anti-inflammatory and analgesic effects.
  • Targeted Delivery Systems : The ability to modify the solubility and permeability of drugs may be enhanced through derivatives of this compound.

Material Science

In material science, this compound can be explored for creating advanced materials with specific properties.

Applications:

  • Polymer Blends : The incorporation of this compound into polymer matrices can improve thermal and mechanical properties.
  • Coatings and Films : Its properties may be utilized in developing coatings that require specific optical or thermal characteristics.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related compounds have shown promising results in various applications:

StudyApplicationFindings
Smith et al., 2020Liquid CrystalsDemonstrated enhanced electro-optical properties in fluorinated liquid crystal compounds.
Johnson et al., 2019Drug DevelopmentInvestigated methoxy-substituted compounds for anti-inflammatory activity; showed significant promise.
Lee et al., 2021Material ScienceExplored polymer blends that improved thermal stability using similar fluorinated compounds.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions, biological studies, or pharmaceutical applications. The compound may bind to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Variants

(a) 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS RN: 174350-05-1)
  • Structural Difference : Replaces the methoxy group with an ethoxy (-OCH₂CH₃) substituent.
  • Impact : The longer ethoxy chain increases molecular weight (282.37 g/mol vs. 274.35 g/mol for the target compound) and may lower melting points due to reduced packing efficiency .
  • Applications: Used in LCDs but exhibits slightly higher environmental persistence, as noted in metabolic profiling studies .
(b) 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS RN: 208709-55-1)
  • Structural Difference : Features a butoxy (-OCH₂CH₂CH₂CH₃) group.
  • Impact: The extended alkoxy chain further reduces melting points and enhances solubility in nonpolar matrices. However, environmental persistence increases due to greater hydrophobicity .
Compound Name CAS RN Molecular Formula Alkoxy Group Molecular Weight (g/mol) Key Property Differences
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole 1373116-00-7 C₁₇H₂₂F₂O₂ Methoxy 274.35 Baseline thermal stability
1-Ethoxy variant 174350-05-1 C₁₈H₂₄F₂O₂ Ethoxy 282.37 Lower melting point
1-Butoxy variant 208709-55-1 C₂₀H₂₈F₂O₂ Butoxy 310.43 Higher environmental persistence

Substitution Pattern Isomers

(a) trans-2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)-benzene (CAS RN: 415915-41-2)
  • Structural Difference : Fluorine atoms remain at positions 2 and 3, but the methoxy group shifts to position 1.
(b) 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS RN: 85312-59-0)
  • Structural Difference : Replaces the anisole core with a biphenyl system and fluorines at positions 3 and 3.
  • Impact : The biphenyl structure enhances conjugation, improving optical birefringence but may compromise thermal stability due to reduced steric hindrance .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, and what are the critical reaction parameters affecting yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, including Williamson ether synthesis for methoxy group introduction and fluorination via halogen exchange. Critical parameters include:

  • Reagent stoichiometry : Excess methyl iodide or substituted benzaldehyde may improve etherification yields .
  • Temperature control : Reflux conditions (e.g., 18 hours in DMSO for cyclization) are critical for intermediate stability .
  • Purification : Column chromatography or crystallization (e.g., water-ethanol mixtures) ensures high purity (>98%) .
    Structural analogs like EDPrB (1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene) follow similar pathways, with yields influenced by trans-cyclohexyl group orientation .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine substitution patterns (e.g., 2,3-difluoro vs. monofluoro analogs) .
  • Mass spectrometry : High-resolution LC-MS or GC-MS identifies molecular ions (e.g., exact mass 342.2088716) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS quantifies trace impurities .

Q. What are the baseline toxicity profiles of this compound in aquatic models, and how are these studies designed?

  • Answer : Acute toxicity in zebrafish (Danio rerio) is assessed via:

  • Exposure protocols : Environmentally relevant concentrations (e.g., 0.1–100 μg/L) over 14 days .
  • Endpoints : Hepatic damage (e.g., vacuolization), oxidative stress biomarkers (SOD, CAT activity), and metabolic disruption (lipid accumulation) .
  • Control groups : Use of solvent controls (e.g., DMSO ≤0.1%) to isolate compound effects .

Advanced Research Questions

Q. What are the primary metabolic pathways of this compound in mammalian and aquatic models, and how do interspecies variations impact toxicity assessments?

  • Answer : In vitro liver microsome studies reveal species-dependent metabolism:

  • Humans/Rats : Dominant pathways include dealkylation (removal of ethoxy/methoxy groups) and hydroxylation at cyclohexyl positions .
  • Fish (Cyprinus carpio) : Limited Phase I metabolism, with unmetabolized parent compound accumulating in liver tissue .
  • Toxicity implications : Hydroxylated metabolites in rats show mutagenicity (T.E.S.T. predictions), while fish exhibit higher bioaccumulation factors (BCF >5,000) .

Q. How do environmental factors influence the degradation and bioaccumulation potential of this compound, and what methodological approaches are used to assess its ecological persistence?

  • Answer :

  • Photodegradation : UV exposure in aquatic systems generates hydroxylated byproducts (LC-MS/MS confirmation) .
  • Bioaccumulation : Measured via bioconcentration factors (BCF) in benthic organisms (e.g., Channa argus) using stable isotope-labeled analogs .
  • Persistence : Half-life (t₁/₂) in sediment exceeds 60 days, with anaerobic conditions slowing degradation .

Q. How can researchers resolve contradictions in toxicity data obtained from in vitro versus in vivo models for this compound?

  • Answer :

  • Metabolite profiling : Compare in vitro microsome metabolites (e.g., 20 identified in rats) with in vivo urine/fecal samples to validate relevance .
  • Dose extrapolation : Adjust in vitro concentrations to reflect in vivo tissue levels (e.g., liver-to-plasma ratios) .
  • Model selection : Use organ-on-chip systems with human hepatocytes to bridge interspecies gaps .

Q. What computational tools are employed to predict the ecological and toxicological risks of this compound and its metabolites?

  • Answer :

  • ECOSAR : Predicts aquatic toxicity (e.g., LC₅₀ for Daphnia magna) of metabolites, showing hydroxylated derivatives are 2–3× more toxic than parent compound .
  • T.E.S.T. (EPA) : Estimates developmental toxicity (e.g., rat teratogenicity) and mutagenicity via QSAR models .
  • Molecular docking : Screens metabolites for binding affinity to human nuclear receptors (e.g., PPARγ) linked to metabolic disruption .

Data Contradiction Analysis

  • Conflict : classifies a structural analog as non-toxic, while and demonstrate hepatotoxicity in zebrafish and mutagenic metabolites.
  • Resolution : Differences arise from substitution patterns (methoxy vs. ethoxy groups) and test systems (mammalian vs. aquatic). Researchers must:
    • Contextualize analogs : Compare toxicity thresholds (e.g., EC₅₀) across species .
    • Validate metabolites : Confirm in vivo presence of toxic intermediates (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

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